molecular formula C16H10O8 B15343220 [1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid

[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid

Katalognummer: B15343220
Molekulargewicht: 330.24 g/mol
InChI-Schlüssel: AXVMJAFSQNTFDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 2, 3’, 5, and 5’ positions. It is a derivative of biphenyl, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and arylboronic acids . This method is favored due to its mild reaction conditions and high yields.

Another method involves the oxidation of biphenyl derivatives. For example, the oxidation of [1,1’-Biphenyl]-2,3’,5,5’-tetramethyl can be carried out using potassium permanganate (KMnO4) in an acidic medium to yield the corresponding tetracarboxylic acid .

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid typically involves large-scale oxidation processes. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize the environmental impact. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinones, alcohols, aldehydes, and various substituted biphenyl derivatives.

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, distinguishing it from other biphenyl derivatives.

Eigenschaften

Molekularformel

C16H10O8

Molekulargewicht

330.24 g/mol

IUPAC-Name

2-(3,5-dicarboxyphenyl)terephthalic acid

InChI

InChI=1S/C16H10O8/c17-13(18)7-1-2-11(16(23)24)12(6-7)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI-Schlüssel

AXVMJAFSQNTFDJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.